molecular formula C17H16ClN3O3 B2549942 1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1170520-56-5

1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Cat. No.: B2549942
CAS No.: 1170520-56-5
M. Wt: 345.78
InChI Key: FDSAINKMLFMBRS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic small molecule designed for cancer research, incorporating key pharmacophores found in potent kinase inhibitors. Its structure combines a 2-oxoindolin-3-ylidene moiety with a urea function, a design strategy inspired by clinically approved anticancer agents like Sunitinib and Sorafenib, which are known to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a primary target in anti-angiogenic therapy, as its hyperactivation is a critical driver of tumor angiogenesis and proliferation in many solid tumors, including those of the colon, breast, and pancreas . Compounds sharing this core structural motif have demonstrated promising antiproliferative properties against various human cancer cell lines in preclinical studies . The integration of the urea linkage is a critical feature, as it is known to facilitate key hydrogen bond interactions within the ATP-binding pocket of the VEGFR-2 kinase domain, particularly with the residue Asp1046, thereby potently inhibiting receptor activation and its downstream signaling cascade . This mechanism can lead to the suppression of cancer cell proliferation and the induction of apoptosis, as evidenced by the upregulation of pro-apoptotic markers like Bax, caspase-8, caspase-9, and cytochrome C in treated cells . Researchers can utilize this compound as a chemical tool to probe VEGFR-2-mediated signaling pathways and to investigate novel therapeutic strategies for angiogenesis-dependent cancers. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-21-14-5-4-12(7-10(14)8-16(21)22)19-17(23)20-13-9-11(18)3-6-15(13)24-2/h3-7,9H,8H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSAINKMLFMBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)
  • Structural Differences: Replaces the indolinone group with a 2-methylquinolin-4-yl moiety .
  • The indolinone’s oxo group in the target compound may offer stronger hydrogen bonding with catalytic lysine residues, increasing selectivity.
  • Biological Activity: PQ401 is a known inhibitor of insulin-like growth factor 1 receptor (IGF-1R), suggesting the target compound may share similar kinase-targeting applications .
PD173074 (1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea)
  • Structural Differences: Features a pyridopyrimidine core instead of an indolinone or quinoline group .
  • Functional Implications :
    • The pyridopyrimidine scaffold increases rigidity, possibly enhancing potency against fibroblast growth factor receptors (FGFRs).
    • The tert-butyl group in PD173074 improves hydrophobic interactions, whereas the target compound’s methoxyphenyl group may prioritize solubility.

Urea Derivatives with Varied Aromatic Substitutions

1-[3-Chloro-5-(2-hydroxyethylamino)phenyl]-3-(5-chloro-2-hydroxymethylphenyl)urea
  • Structural Differences: Incorporates hydroxymethyl and hydroxyethylamino groups instead of methoxy and indolinone .
  • The absence of a heterocyclic moiety (e.g., indolinone) may reduce kinase affinity but broaden off-target effects.
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea
  • Structural Differences: Substitutes indolinone with a triazole ring bearing a trifluoromethylphenyl group .
  • Functional Implications: The trifluoromethyl group enhances lipophilicity, possibly improving blood-brain barrier penetration. The triazole ring introduces additional hydrogen-bond acceptors, which could alter binding kinetics compared to the indolinone’s oxo group.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP<sup>a</sup> Solubility (µg/mL) Key Substituents
Target Compound 385.8 3.2 12.4 5-Chloro-2-methoxyphenyl, Indolinone
PQ401 381.8 4.1 8.9 Quinoline, Methyl
PD173074 529.6 2.8 5.3 Pyridopyrimidine, tert-Butyl
Triazole Derivative 523.9 5.0 2.1 Triazole, Trifluoromethylphenyl

<sup>a</sup> Predicted using fragment-based methods.

  • Key Observations: The target compound’s intermediate LogP (3.2) balances lipophilicity and solubility, favoring oral bioavailability.

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound classified as a urea derivative. Its molecular formula is C₁₇H₁₆ClN₃O₃, and it has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with isocyanates or carbamates. The reaction conditions are generally optimized by using bases like triethylamine or pyridine to facilitate the formation of the urea linkage. The compound's structural features, including the chloro and methoxy groups, enhance its reactivity and biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. It may exhibit:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : Interaction with receptors that could modulate physiological responses.

The precise mechanism of action depends on the specific biological target, which may include kinases and proteases involved in cancer progression or inflammatory responses.

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound could inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.
  • Antimicrobial Properties : The compound's structure suggests potential activity against various pathogens .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing context for the potential effects of this compound:

  • Antitumor Activity : A study on related urea derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a similar potential for this compound .
  • Neuroprotective Effects : Research on structurally analogous compounds indicated neuroprotective properties through inhibition of oxidative stress and inflammation in neuronal cells .
  • Enzyme Inhibition Studies : Compounds with similar structural features were shown to effectively inhibit enzymes like acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-Chloroindole derivativesIndole core with chloro substitutionVariability in nitrogen positioning
Urea derivativesUrea linkage with various aryl substitutionsDiverse biological activities
Methoxy-substituted phenolsPhenolic structure with methoxy groupsPotential antioxidant properties

The unique substitution pattern in this compound enhances its binding affinity to specific targets compared to other similar compounds.

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